![molecular formula C21H14ClN3O5 B4843453 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as BMN-673, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to be an effective strategy for the treatment of cancer. BMN-673 is a potent and selective inhibitor of PARP, and it has been shown to have significant activity against a variety of cancer cell lines and in preclinical models of cancer.
Mechanism of Action
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a potent and selective inhibitor of PARP, and it has been shown to be effective in preclinical models of cancer.
Biochemical and Physiological Effects:
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have significant effects on several biochemical and physiological processes. In preclinical models of cancer, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. In addition, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its potent and selective inhibition of PARP, which makes it an effective tool for studying the role of PARP in DNA repair and cancer. In addition, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have minimal toxicity in normal cells, which makes it a useful tool for studying the effects of PARP inhibition on normal cells. One limitation of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its cost, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of focus is the development of combination therapies that incorporate 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of focus is the identification of biomarkers that can predict response to 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, further research is needed to understand the long-term effects of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide on normal cells and to develop strategies to minimize toxicity.
Scientific Research Applications
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, and it has shown significant activity against a variety of cancer cell lines, including breast, ovarian, and lung cancer. In addition, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to enhance the efficacy of other cancer therapies, including radiation and chemotherapy. Clinical trials of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide are currently ongoing, and early results suggest that it may be an effective treatment for several types of cancer.
properties
IUPAC Name |
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-15-7-9-19-18(11-15)24-21(30-19)12-2-4-13(5-3-12)23-20(26)16-8-6-14(25(27)28)10-17(16)22/h2-11H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGOATLQUNAYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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